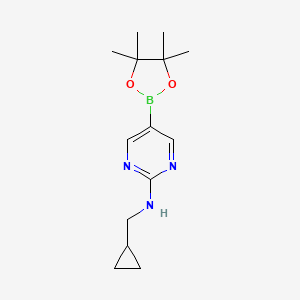

N-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

N-(Cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a boronate ester-functionalized pyrimidine derivative. Its structure comprises a pyrimidine core substituted at the 5-position with a pinacol boronate ester and at the 2-position with a cyclopropylmethylamine group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s ability to facilitate carbon-carbon bond formation under catalytic conditions .

Properties

IUPAC Name |

N-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BN3O2/c1-13(2)14(3,4)20-15(19-13)11-8-17-12(18-9-11)16-7-10-5-6-10/h8-10H,5-7H2,1-4H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQMSWSBPHNWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS No. 2247432-79-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a cyclopropylmethyl group and a dioxaborolane moiety. The structural characteristics are crucial for its interaction with biological targets.

1. Kinase Inhibition

Recent studies have highlighted the compound's inhibitory activity against various kinases, particularly GSK-3β. The following table summarizes the inhibitory concentrations (IC50) observed for selected kinases:

| Kinase | IC50 (nM) | Comments |

|---|---|---|

| GSK-3β | 8 | Highly potent inhibitor |

| ROCK-1 | 2300 | Moderate inhibition |

| IKK-β | Not specified | Further studies needed |

The compound demonstrated a competitive inhibition profile for GSK-3β with an IC50 value of 8 nM and a Ki value of 2 nM, indicating strong binding affinity .

2. Anti-inflammatory Effects

In vitro studies using microglial BV-2 cells showed that the compound significantly suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The results indicated:

- NO Production : Decreased levels at concentrations as low as 1 µM.

- Cytokines : Reduction in IL-6 levels was noted at similar concentrations.

These findings suggest potential applications in treating neuroinflammatory conditions .

3. Neuroprotective Properties

The compound exhibited neuroprotective effects in models of tau hyperphosphorylation induced by okadaic acid. It improved cell viability significantly at concentrations of 1 and 10 µM, indicating its potential role in neurodegenerative disease management .

Case Study 1: GSK-3β Inhibition

A study focused on the structure–activity relationship (SAR) of pyrimidine derivatives revealed that modifications on the cyclopropylmethyl group enhanced GSK-3β inhibitory activity. Compounds with smaller substituents showed reduced efficacy, while those with cyclopropyl groups maintained high potency .

Case Study 2: Inflammation Model

In an experimental model of inflammation using BV-2 cells, the compound significantly reduced pro-inflammatory cytokines compared to control groups treated with standard anti-inflammatory agents. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Key Features:

- Molecular Formula : Estimated as C₁₃H₂₁BN₃O₂ (inferred from analogues like N-Isobutyl-5-(tetramethyl-dioxaborolan)pyrimidin-2-amine ).

- Molecular Weight : ~261.17 g/mol.

- Synthesis : Likely synthesized via palladium-catalyzed Miyaura borylation of a brominated pyrimidine precursor, as seen in analogous compounds (e.g., 89% yield for a pyridine analogue in ).

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of boronate-substituted heterocyclic amines. Below is a comparative analysis of its structural and functional analogues:

Key Trends and Insights

Heterocycle Influence : Pyrimidine-based boronates (e.g., target compound) exhibit greater electron deficiency compared to pyridine analogues (e.g., N-Benzyl-pyridine in ), enhancing their reactivity in coupling with electron-rich aryl halides .

Substituent Effects :

- Cyclopropylmethyl : Balances steric bulk and solubility; the strained cyclopropane ring may enhance metabolic stability in pharmaceutical applications .

- Benzyl/tert-Butyl : Increased hydrophobicity reduces aqueous solubility but improves membrane permeability in drug candidates .

- Ethyl/Isobutyl : Smaller alkyl groups improve reaction kinetics in cross-coupling due to reduced steric hindrance .

Synthetic Yields : Pyrimidine derivatives generally achieve high yields (~85–89%) in Miyaura borylation reactions, comparable to pyridine analogues .

Q & A

Advanced Research Question

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to identify steric/electronic barriers (e.g., cyclopropane ring strain effects) .

- Molecular Electrostatic Potential (MEP) Maps : Analyze boronate electrophilicity to optimize coupling partners .

What storage conditions ensure long-term stability of this compound?

Basic Research Question

- Inert Atmosphere : Store under argon at 2–8°C to prevent boronate hydrolysis .

- Light Sensitivity : Use amber vials to avoid photodegradation, as boronate esters are prone to UV-induced cleavage .

How does the cyclopropane moiety influence regioselectivity in functionalization reactions?

Advanced Research Question

- Steric Effects : The cyclopropane group directs electrophilic substitution to the pyrimidine’s 4-position due to steric hindrance at the 2-amine site .

- Electronic Effects : Electron-withdrawing boronates enhance pyrimidine ring electrophilicity, favoring nucleophilic attacks at specific positions .

What purification strategies mitigate byproducts from incomplete coupling reactions?

Basic Research Question

- Two-Step Chromatography : Use normal-phase silica (non-polar impurities) followed by reverse-phase C18 (polar byproducts) .

- Crystallization Screening : Test solvent pairs (e.g., DCM/heptane) to selectively precipitate the target compound .

How should discrepancies between NMR and mass spectrometry data be resolved?

Advanced Research Question

- Purity Check : Re-run HPLC to confirm sample homogeneity; impurities may suppress NMR signals .

- Isotopic Pattern Analysis : Verify boron’s natural isotopic abundance (¹⁰B: 19.9%, ¹¹B: 80.1%) in HRMS to rule out contamination .

What strategies predict interactions between this compound and biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock or Schrödinger to model binding with enzymes (e.g., kinase ATP pockets), guided by pyrimidine’s pharmacophore role .

- Pharmacophore Mapping : Identify hydrogen-bonding sites (amine and boronate groups) for target engagement studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.